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3-bromo-N-cyclohexylaniline

Catalog No.
S808004
CAS No.
1020930-79-3
M.F
C12H16BrN
M. Wt
254.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-cyclohexylaniline

CAS Number

1020930-79-3

Product Name

3-bromo-N-cyclohexylaniline

IUPAC Name

3-bromo-N-cyclohexylaniline

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

InChI

InChI=1S/C12H16BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2

InChI Key

CNCDIJBTEFQJLT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=CC(=CC=C2)Br

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC=C2)Br

3-bromo-N-cyclohexylaniline is an organic compound characterized by the presence of a bromine atom attached to a cyclohexyl group and an aniline moiety. Its molecular formula is C12H16BrNC_{12}H_{16}BrN, and it has a molecular weight of approximately 254.17 g/mol. The compound features a brominated phenyl ring (aniline) linked to a cyclohexyl group, which influences its physical and chemical properties, making it relevant in various

While specific toxicity data for 3-BCYA is limited, it is advisable to handle it with caution due to the presence of a bromine atom and an amine group. Amines can be irritating to the skin, eyes, and respiratory system. Bromine can also cause similar irritation and may be harmful upon ingestion [].

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
  • Reduction Reactions: The bromine substituent can be reduced to yield the corresponding amine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Depending on the reaction conditions, the compound may also undergo oxidation, potentially forming quinone derivatives or other oxidized products.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

While specific biological activities of 3-bromo-N-cyclohexylaniline are not extensively documented, compounds with similar structures often exhibit significant interactions with biological targets. The presence of the bromine atom and the aniline group may contribute to its ability to interact with enzymes or receptors, potentially leading to inhibition or modulation of biological processes. Further studies would be necessary to elucidate its specific biological effects.

The synthesis of 3-bromo-N-cyclohexylaniline can typically involve the following steps:

  • Bromination: The aniline derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.
  • Formation of Cyclohexyl Group: A cyclohexyl group can be introduced through nucleophilic substitution or coupling reactions involving cyclohexyl halides and the aniline derivative.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity.

These synthetic routes allow for the efficient preparation of 3-bromo-N-cyclohexylaniline for research and industrial applications.

3-bromo-N-cyclohexylaniline finds applications in various fields, including:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: The compound could be utilized in developing polymers or materials with specific properties due to its unique structure.
  • Chemical Research: It serves as a reagent in organic synthesis, particularly in studies involving nucleophilic substitutions and functional group transformations.

Interaction studies involving 3-bromo-N-cyclohexylaniline would typically focus on its binding affinity with specific enzymes or receptors, assessing how its structural components influence these interactions. Such studies can provide insights into its potential therapeutic applications or mechanisms of action within biological systems.

Several compounds share structural similarities with 3-bromo-N-cyclohexylaniline, including:

  • N-cyclohexylaniline: Lacks the bromine substituent but shares the cyclohexyl and aniline groups, influencing solubility and reactivity.
  • 4-bromoaniline: Contains a bromine atom on the para position relative to the amino group, affecting its reactivity compared to 3-bromo-N-cyclohexylaniline.
  • Benzylamine derivatives: These compounds may exhibit different reactivity profiles due to variations in their substituents but share similar amine functionalities.
CompoundKey FeaturesUnique Aspects
3-bromo-N-cyclohexylanilineBrominated cyclohexyl-aniline derivativeVersatile in substitutions due to bromine
N-cyclohexylanilineCyclohexyl group without brominationDifferent reactivity profile
4-bromoanilineBromine at para positionAffects electronic distribution differently
Benzylamine derivativesVarying substituents on benzene ringDiverse applications in pharmaceuticals

This comparison highlights how variations in substituents can lead to diverse chemical behaviors and applications within similar classes of compounds.

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Dates

Last modified: 08-16-2023

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